

Preclinical Profile of Bretisilocin (GM-2505): An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	Bretisilocin	
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Disclaimer: This document provides a comprehensive overview of the publicly available preclinical information on **Bretisilocin** (GM-2505). Detailed experimental protocols and a complete quantitative dataset from animal studies conducted by Gilgamesh Pharmaceuticals or AbbVie are not fully available in the public domain. The experimental methodologies described herein are based on established and widely used protocols for similar compounds and behavioral assays and should be considered representative.

Introduction

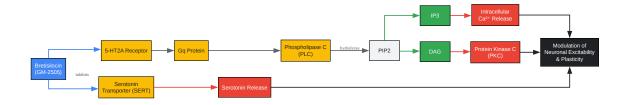
Bretisilocin, also known by its developmental code name GM-2505 and as 5-fluoro-N-methyl-N-ethyltryptamine (5F-MET), is a novel serotonergic psychedelic of the tryptamine family.[1] It is currently under development for the treatment of major depressive disorder (MDD).[1][2] Acquired by AbbVie from Gilgamesh Pharmaceuticals, **Bretisilocin** is a next-generation psychedelic compound designed to have a shorter duration of psychoactive effects while retaining extended therapeutic benefits.[3][4] This guide summarizes the available preclinical data from animal models, focusing on its pharmacodynamics and behavioral effects.

Pharmacodynamics and Mechanism of Action

Bretisilocin's primary mechanism of action is as a potent and well-balanced agonist of the serotonin 5-HT2A and 5-HT2C receptors.[1] It also acts as a serotonin 5-HT2B receptor antagonist or partial agonist and a serotonin releasing agent.[1] The affinity for the 5-HT1A receptor appears to be significantly lower.[1] This dual action as a 5-HT2A receptor agonist and a serotonin releaser is believed to contribute to its rapid and robust antidepressant effects.[5]



The signaling pathway initiated by **Bretisilocin** binding to the 5-HT2A receptor is crucial for its psychedelic and potential therapeutic effects. This activation is known to engage intracellular signaling cascades that ultimately modulate neuronal activity and plasticity.



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Proposed signaling pathway of **Bretisilocin**.

Preclinical Behavioral Pharmacology in Animal Models

Preclinical studies in rodents have indicated that **Bretisilocin** produces behavioral effects consistent with other serotonergic psychedelics and antidepressants. These include the head-twitch response (HTR), antidepressant-like effects, and anti-obsessional effects.[1]

Quantitative Data Summary

While comprehensive quantitative data from preclinical studies are not publicly available, the following table summarizes the known pharmacodynamic values for **Bretisilocin**.



Parameter	Receptor/Transport er	Value	Radioligand/Assay
Affinity (Ki)	5-HT2A	4.9 nM	[³H]DOI
5-HT2A	140-191 nM	[³H]ketanserin	
Efficacy (EC50)	5-HT2A	15.0-20.6 nM	Not Specified
5-HT2C	9.5 nM	Not Specified	
Inhibition (IC50)	5-HT2B	5.8 nM	Not Specified
Serotonin Transporter (SERT)	418.9 nM	Not Specified	

Table 1: Summary of in vitro pharmacodynamic data for **Bretisilocin**. Data sourced from publicly available information.

Experimental Protocols

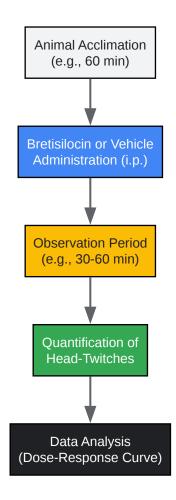
The following sections detail representative experimental protocols for the behavioral assays likely used in the preclinical evaluation of **Bretisilocin**.

Head-Twitch Response (HTR)

The HTR in rodents is a widely accepted behavioral proxy for 5-HT2A receptor activation and potential psychedelic activity in humans.[6] **Bretisilocin** has been shown to produce the head-twitch response in rodents.[1]

Experimental Workflow:





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General experimental workflow for the Head-Twitch Response assay.

Detailed Methodology:

- Animals: Male C57BL/6J mice are commonly used for this assay.[7]
- Acclimation: Mice are habituated to the testing environment for at least 60 minutes before drug administration.
- Drug Administration: **Bretisilocin** or vehicle is administered intraperitoneally (i.p.) at various doses to establish a dose-response curve.

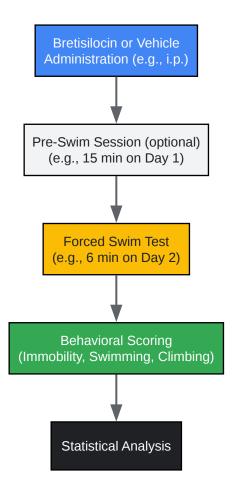


- Observation: Immediately after administration, mice are placed in an observation chamber.
 The number of head-twitches (rapid, side-to-side head movements) is counted for a predetermined period, typically 30 to 60 minutes.[8]
- Data Analysis: The total number of head-twitches is recorded for each animal. Data are analyzed to determine the dose-dependent effect of **Bretisilocin** on HTR frequency.

Antidepressant-Like Effects (Forced Swim Test)

The forced swim test (FST) is a common behavioral paradigm used to screen for antidepressant-like activity in rodents.[9][10] **Bretisilocin** has demonstrated antidepressant-like effects in animal models.[1]

Experimental Workflow:





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General experimental workflow for the Forced Swim Test.

Detailed Methodology:

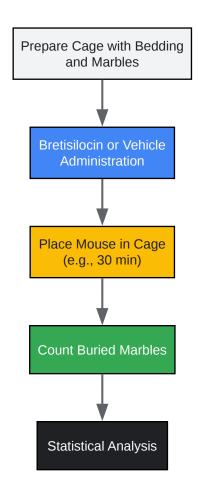
- Animals: Male mice or rats of various strains can be used.[11][12]
- Apparatus: A cylindrical container (e.g., 25 cm tall, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
- Procedure:
 - Pre-test (Day 1): Animals are placed in the water for 15 minutes. This session promotes
 the development of immobility in the subsequent test.
 - Test (Day 2): 24 hours after the pre-test, animals are administered Bretisilocin or vehicle.
 After a specific pretreatment time (e.g., 30-60 minutes), they are placed back into the swim cylinder for a 5-6 minute test session.[9]
- Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water), swimming, and climbing behaviors are recorded, typically during the last 4 minutes of the test session.
- Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.

Anti-Obsessional Effects (Marble Burying Test)

The marble burying test is used to assess anxiety-like and obsessive-compulsive-like (antiobsessional) behaviors in rodents.[13] **Bretisilocin** has been reported to produce antiobsessional effects.[1]

Experimental Workflow:





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General experimental workflow for the Marble Burying Test.

Detailed Methodology:

- Animals: Male mice are typically used.
- Apparatus: A standard mouse cage is filled with 5 cm of clean bedding. A grid of 20-25 glass marbles is evenly placed on the surface of the bedding.
- Procedure: Mice are administered Bretisilocin or vehicle and then placed individually into the prepared cages for a 30-minute session.[14]



- Scoring: After the session, the mouse is removed, and the number of marbles buried (defined as at least two-thirds covered by bedding) is counted.[14]
- Data Analysis: A significant decrease in the number of marbles buried is interpreted as an anxiolytic or anti-obsessional effect.

Conclusion

The available preclinical data suggest that **Bretisilocin** (GM-2505) is a potent 5-HT2A receptor agonist and serotonin releaser with a behavioral profile in animal models indicative of psychedelic, antidepressant, and anti-obsessional properties. While the detailed protocols and a comprehensive quantitative dataset from the preclinical studies performed by the developers are not publicly accessible, the established methodologies presented in this guide provide a framework for understanding the likely preclinical evaluation of this compound. Further publication of the specific preclinical data will be crucial for a more complete understanding of **Bretisilocin**'s pharmacological profile.

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